

Performance of Dinotefuran Analysis Across Diverse Matrices: A Comparative Guide

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Compound of Interest

Compound Name: *Dinotefuran-d3*

Cat. No.: *B15616093*

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This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Dinotefuran in various food and environmental matrices. The performance of these methods, often employing **Dinotefuran-d3** as an internal standard for enhanced accuracy, is critical for food safety, environmental monitoring, and residue analysis in agricultural products. The data presented is compiled from various studies to offer a clear perspective on the efficacy of different techniques.

Comparative Performance Data

The following tables summarize the performance of various analytical methods for Dinotefuran quantification in different matrices. These methods typically utilize **Dinotefuran-d3** as an internal standard to ensure high accuracy and precision by compensating for matrix effects and variations in extraction and instrument response.

Table 1: Performance in Food Matrices

| Matrix | Analytical Method | Extraction/Cleanup | Linearity (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
|------------------------------|-------------------|---|------------------------|-------------|--------------|-------------|-----------|
| Fruits & Vegetables | GC-MS/MS | Modified QuEChE RS with solvent conversion | 0.001–2.0 | 0.01 | 88.2–104.5 | 3.5–5.8 | [1][2] |
| Plum | LC-MS/MS | Methanol extraction, d-SPE with PSA and C18 | ≥ 0.998 (R^2) | - | 83.01–110.18 | ≤ 8.91 | [3] |
| Grains, Legumes, Nuts, Seeds | HPLC-UV | Acetonitrile extraction, graphitized carbon black and neutral alumina cartridge cleanup | - | - | - | - | [4] |
| Tea Leaves | HPLC-UV | Acetonitrile extraction, porous diatomaceous earth column | - | - | - | - | [4] |

| | | chromatography | | | | | | | |
|--|-----------------|---|--|-----------|-------|--------|--|-----|--|
| Watermelon, Cucumbe r, Rice, Milk, Egg, Pork | UHPLC- MS/MS | Acetonitri le with acetic acid extractio n, d-SPE with various sorbents | | 0.001-0.5 | 0.001 | 73–102 | 0.8–9.5 (intra- day), 3.0–12.8 (inter- day) | [5] | |
| | | | | | | | | | |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet Detector; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; d-SPE: dispersive Solid Phase Extraction; PSA: Primary Secondary Amine.

Table 2: Performance in Environmental Matrices

| Matrix | Analytical Method | Extraction/Cleanup | Linearity | LOQ | Recovery (%) | RSD (%) | Reference |
|--------|-------------------|--|----------------|------------|--------------|---------|-----------|
| Soil | HPLC-DAD | Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP), PSA cleanup | 15.0–140 µg/kg | 15.0 µg/kg | - | - | [6][7] |
| Water | HPLC-DAD | Liquid-Liquid Extraction with Low-Temperature Purification (LLE-LTP) | 10.0–210 µg/L | 10.00 µg/L | 85.44–89.72 | <5.8 | [8][9] |
| Soil | LC-MS/MS | QuEChE RS | - | - | - | - | [10] |
| Soil | UPLC-MS/MS | QuEChE RS | - | 70 µg/kg | - | - | [6] |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; SLE-LTP: Solid-Liquid Extraction with Low-Temperature Purification; LLE-LTP: Liquid-Liquid Extraction with Low-

Temperature Purification; PSA: Primary Secondary Amine; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols cited in the performance tables.

GC-MS/MS for Dinotefuran in Fruits and Vegetables[1][2]

- **Extraction:** A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed. The sample is homogenized with acetonitrile.
- **Cleanup and Solvent Conversion:** The supernatant is collected after centrifugation. For GC-MS/MS compatibility, the solvent is evaporated to near dryness under a nitrogen stream at 40°C and then redissolved in n-hexane.
- **instrumental Analysis:** The final solution is filtered and analyzed by GC-MS/MS. Detection is performed in multiple reaction monitoring (MRM) mode.

LC-MS/MS for Dinotefuran and its Metabolites in Plum[3]

- **Extraction:** Samples are extracted with methanol due to the high polarity and water miscibility of Dinotefuran and its metabolites, which can be challenging for traditional QuEChERS methods using acetonitrile.
- **Cleanup:** The extract is purified using a dispersive-solid phase extraction (d-SPE) procedure with primary secondary amine (PSA) and C18 sorbents.
- **instrumental Analysis:** Analysis is performed by LC-MS/MS. Matrix-matched calibration curves are used for quantification to compensate for matrix effects.

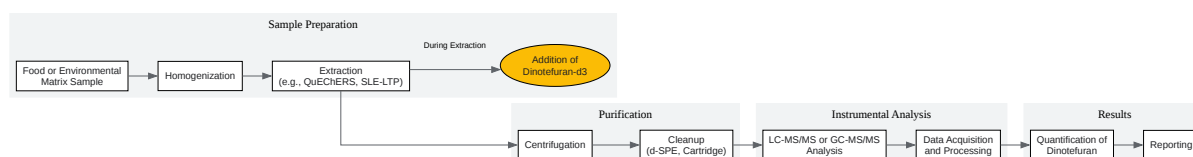
SLE-LTP and HPLC-DAD for Dinotefuran in Soil[6][7][11]

- **Extraction:** Solid-liquid extraction is performed with an acetonitrile:water (8:2 v/v) mixture. The sample is vortexed and then placed in a freezer at –20°C to freeze the aqueous phase, allowing for the separation of the organic extract.

- Cleanup: An additional cleanup step using primary-secondary amine (PSA) adsorbent is performed to remove interferences.
- instrumental Analysis: The final extract is analyzed by high-performance liquid chromatography with a diode-array detector (HPLC-DAD).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Dinotefuran in food and environmental matrices, from sample preparation to final data analysis.



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